Muscimol is a member of the class of isoxazoles that is 1,2-oxazol-3(2H)-one substituted by an aminomethyl group at position 5. It has been isolated from mushrooms of the genus Amanita. It has a role as a fungal metabolite, a GABA agonist, a psychotropic drug and a oneirogen. It is a member of isoxazoles, a primary amino compound and an alkaloid.
Muscimol has been used in trials studying the treatment of Epilepsy and Parkinson's Disease.
Muscimol is a natural product found in Amanita gemmata, Amanita muscaria, and other organisms with data available.
A neurotoxic isoxazole isolated from species of AMANITA. It is obtained by decarboxylation of IBOTENIC ACID. Muscimol is a potent agonist of GABA-A RECEPTORS and is used mainly as an experimental tool in animal and tissue studies.
Muscimol
CAS No.: 2763-96-4
Cat. No.: VC0536464
Molecular Formula: C4H6N2O2
Molecular Weight: 114.10 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2763-96-4 |
---|---|
Molecular Formula | C4H6N2O2 |
Molecular Weight | 114.10 g/mol |
IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one |
Standard InChI | InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) |
Standard InChI Key | ZJQHPWUVQPJPQT-UHFFFAOYSA-N |
SMILES | C1=C(ONC1=O)CN |
Canonical SMILES | C1=C(ONC1=O)CN |
Appearance | Solid powder |
Colorform | Crystals |
Melting Point | 347 °F decomposes (EPA, 1998) 175 °C (decomposes) |
Introduction
Chemical Identity and Structural Characteristics
Muscimol (IUPAC name: 5-(aminomethyl)-1,2-oxazol-3-ol) is a heterocyclic organic compound classified as an isoxazole derivative. Its molecular formula (C<sub>4</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>) corresponds to a molar mass of 114.10 g/mol and a density of 1.45 g/cm³ at standard conditions . The compound exhibits polarity with a calculated LogP value of -1.3, contributing to its water solubility (87.9 mg/mL at 25°C) .
The molecular structure features an isoxazole ring substituted with an aminomethyl group at position 5 and a hydroxyl group at position 3. This configuration enables selective binding to GABA<sub>A</sub> receptors through hydrogen bonding between the hydroxyl group and α<sub>1</sub> subunit residues . X-ray crystallography reveals a planar isoxazole ring system with bond angles of 107.5° (N-O-C) and 102.3° (O-C-C), facilitating optimal receptor interaction .
Pharmacological Mechanisms of Action
Muscimol functions as a potent orthosteric agonist at GABA<sub>A</sub> receptors, exhibiting 4–5 times greater affinity for synaptic versus extrasynaptic receptor subtypes . Binding studies using radiolabeled [<sup>3</sup>H]muscimol show dissociation constants (K<sub>d</sub>) of 12.8 nM in cortical neurons and 9.4 nM in spinal cord tissue . The compound preferentially activates receptors containing α<sub>1</sub>, α<sub>2</sub>, and γ<sub>2</sub> subunits, with EC<sub>50</sub> values ranging from 0.8–1.2 μM in recombinant receptor assays .
In pain modulation pathways, muscimol enhances chloride ion influx (EC<sub>50</sub> = 1.05 μM) in dorsal horn neurons, reducing nociceptive transmission through presynaptic inhibition of glutamate release . This mechanism underlies its efficacy in neuropathic pain models, where intrathecal administration (0.5–2 μg) decreases substance P expression by 38–72% in spinal cord tissue .
Analgesic Efficacy in Preclinical Models
A 2023 meta-analysis of 22 preclinical studies (n = 487 animals) quantified muscimol’s analgesic effects across three pain modalities :
Pain Type | Standardized Mean Difference | 95% CI | I² | Duration of Effect |
---|---|---|---|---|
Mechanical Allodynia | 1.78 | 1.45–2.11 | 72.7% | 15–180 minutes |
Mechanical Hyperalgesia | 1.62 | 1.28–1.96 | 40.7% | 15–180 minutes |
Thermal Hyperalgesia | 2.59 | 1.79–3.39 | 80.3% | Up to 30 minutes |
Subgroup analysis revealed superior efficacy in peripheral nerve injury models (SMD = 3.33) compared to central pain models (SMD = 1.87) . The time-response profile showed maximal effect at 180 minutes post-administration for mechanical allodynia, with 62% pain reduction maintained at this timepoint .
Pharmacokinetic Profile
Muscimol exhibits rapid absorption and distribution following systemic administration:
Parameter | Intravenous (0.1 mg/kg) | Intrathecal (0.5 μg) | Oral (5 mg/kg) |
---|---|---|---|
T<sub>max</sub> | 5 minutes | 15 minutes | 45 minutes |
C<sub>max</sub> | 128 ng/mL | 89 ng/mL | 24 ng/mL |
Half-life | 23 minutes | 41 minutes | 68 minutes |
Bioavailability | 100% | 92% | 18% |
Data adapted from preclinical pharmacokinetic studies . The compound undergoes hepatic metabolism via CYP2E1 isozymes, with primary excretion through renal pathways (78% unchanged drug) .
Neuroprotective and Anti-inflammatory Effects
Beyond analgesia, muscimol demonstrates dose-dependent antioxidant activity in neural tissue:
-
Reduces malondialdehyde (MDA) levels by 34–58% in spinal cord injury models
-
Increases glutathione peroxidase (GPx) activity by 2.1–3.8 fold
-
Suppresses TNF-α expression by 41–67% in neuroinflammatory models
These effects correlate with improved functional recovery in spinal cord injury models, where muscimol treatment (0.2 mg/kg/day) enhances locomotor scores by 2.3–3.8 points on the Basso-Beattie-Bresnahan scale .
Clinical Development Status
A phase I trial (NCT04258071) evaluated muscimol for epilepsy but was discontinued due to narrow therapeutic index . Current research focuses on targeted delivery systems, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume